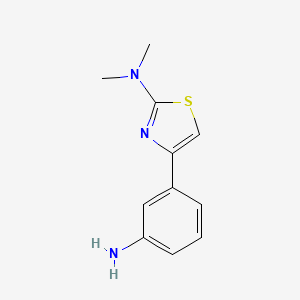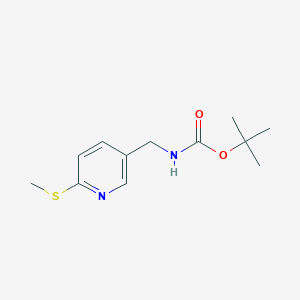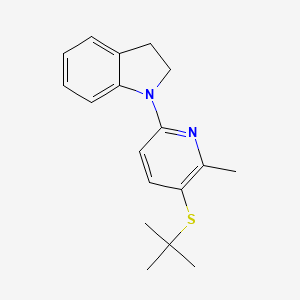![molecular formula C20H24N4O5 B11806634 Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate is a complex organic compound that features a bipyridine core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate typically involves multiple steps One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groupsThe final step involves the esterification of the carboxylate group with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized under strong oxidizing conditions.
Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce the corresponding alcohols and amines.
Aplicaciones Científicas De Investigación
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The Boc-protected aminoethyl group can be deprotected to reveal a reactive amine, which can participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate
- tert-Butyl 2-ethynylbenzylcarbamate
- N-(2-Aminoethyl)-2-acetamide
Uniqueness
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate is unique due to its combination of a bipyridine core with Boc-protected aminoethyl and ester functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C20H24N4O5 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
methyl 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]pyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H24N4O5/c1-20(2,3)29-19(27)24-10-9-23-17(25)13-5-7-21-15(11-13)16-12-14(6-8-22-16)18(26)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,27) |
Clave InChI |
SWAGVWZOXKXKPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)









![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
